molecular formula C9H8BrIO2 B1445500 Methyl 2-bromo-5-iodo-4-methylbenzoate CAS No. 474330-55-7

Methyl 2-bromo-5-iodo-4-methylbenzoate

Cat. No. B1445500
M. Wt: 354.97 g/mol
InChI Key: ZALXPDMDZZAHDP-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-iodo-4-methylbenzoate” is a chemical compound with the IUPAC name “methyl 2-bromo-4-iodobenzoate”. It has a molecular weight of 340.94 . The compound is typically stored in a dark place at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-iodo-4-methylbenzoate” is 1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and iodine atoms on the benzene ring and the ester group attached to the ring.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-iodo-4-methylbenzoate” is a solid at room temperature . Unfortunately, the sources I found do not provide more detailed physical or chemical properties such as melting point, boiling point, or density.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis in Calichemicin Antibiotics : Methyl 2-bromo-5-iodo-4-methylbenzoate is synthesized as a part of the polysubstituted aromatic carboxylic acids found in calichemicin antibiotics, demonstrating its relevance in the synthesis of complex antibiotic structures (Laak & Scharf, 1989).

  • Antifungal Properties : Ester derivatives of similar compounds show significant antifungal activity, suggesting potential applications in agricultural fungicides or medical antifungal treatments (Lehtonen, Summers, & Carter, 1972).

  • Thermodynamics and Solubility Analysis : Investigations into the thermodynamics and solubility of similar halogenbenzoic acids provide insights into their potential pharmaceutical applications, particularly in drug solubility and stability studies (Zherikova et al., 2016).

Pharmacological and Chemical Properties

  • Inhibition of Thymidylate Synthase : Key intermediates related to methyl 2-bromo-5-iodo-4-methylbenzoate are used in the synthesis of anti-cancer drugs, indicating its potential role in cancer therapy (Sheng-li, 2004).

  • Vapor Pressures and Phase Interactions : Studies on vapor pressures and interactions in different phases of similar compounds inform the material science and environmental impact of these chemicals (Verevkin et al., 2015).

Other Applications

  • Synthetic Routes for Molecular Fragments : Utilization in the synthesis of specific molecular fragments, such as those related to sleep-wake regulation drugs, showcases its importance in specialized pharmaceutical synthesis (Liu, Zhao, Yu, & Liu, 2020).

  • Potential Anticancer Activity : Some derivatives, synthesized using methyl 2-bromo-5-iodo-4-methylbenzoate, display promising anticancer activity, particularly against lung cancer cells (Zhou et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements: H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 2-bromo-5-iodo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALXPDMDZZAHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-iodo-4-methylbenzoate

Synthesis routes and methods

Procedure details

To a round-bottom flask was added a mixture of methyl 2-bromo-4-methylbenzoate (2.00 g, 7.86 mmol, 1.00 equiv) in AcOH (20 mL). I2 (2.45 g, 9.65 mmol, 1.10 equiv), NaIO4 (950 mg, 4.42 mmol, 0.50 equiv), and sulfuric acid (0.1 mL, 0.15 equiv) were added and the resulting mixture was stirred at 100° C. overnight. After cooling to ambient temperature, the reaction was carefully quenched with Na2S2O3 (aq., sat.). The resulting mixture was extracted with 2×50 mL of ethyl acetate. The combined organic layers were dried (Na2SO4) and concentrated in vacuo to yield 2.50 g (81%) of the title compound as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
950 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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